2-[(2-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole

Medicinal Chemistry Chemical Biology Synthetic Methodology

2-[(2-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole (CAS 869943-31-7; molecular formula C₇H₁₃N₃S₂; MW 203.3) is a 1,3,4-thiadiazole heterocycle featuring a 5-methyl substituent and a 2-[(2-aminobutyl)sulfanyl] side chain. The compound contains a primary amine, which enables salt formation and covalent derivatization, distinguishing it from non‑amino thioether analogs.

Molecular Formula C7H13N3S2
Molecular Weight 203.3 g/mol
Cat. No. B13242248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole
Molecular FormulaC7H13N3S2
Molecular Weight203.3 g/mol
Structural Identifiers
SMILESCCC(CSC1=NN=C(S1)C)N
InChIInChI=1S/C7H13N3S2/c1-3-6(8)4-11-7-10-9-5(2)12-7/h6H,3-4,8H2,1-2H3
InChIKeyRKQMXDONKWRULN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole – Core Identity and Procurement Fundamentals


2-[(2-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole (CAS 869943-31-7; molecular formula C₇H₁₃N₃S₂; MW 203.3) is a 1,3,4-thiadiazole heterocycle featuring a 5-methyl substituent and a 2-[(2-aminobutyl)sulfanyl] side chain. The compound contains a primary amine, which enables salt formation and covalent derivatization, distinguishing it from non‑amino thioether analogs. It is supplied predominantly at ≥95% purity by multiple vendors, with storage recommended at 2–8 °C under dry conditions . Computational descriptors (LogP 1.68; TPSA 51.8 Ų; 1 H‑bond donor; 5 H‑bond acceptors; 4 rotatable bonds) position it in a favorable oral-drug‑like space distinct from both shorter‑chain and non‑amino analogs .

2-[(2-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole – Structural Nuances That Defeat Uninformed Substitution


Thiadiazole 2‑thioethers are a broad class, but small structural variations produce quantifiable differences in lipophilicity, hydrogen‑bonding capacity, and chemical reactivity. The 2‑aminobutyl side chain of the target compound introduces a primary amine (pKa ~10 for aliphatic amines) that is absent in 2‑(butylthio)-5-methyl-1,3,4-thiadiazole (CAS 88275-97-2), resulting in a >2‑unit LogP difference and fundamentally altered solubility and protein‑binding profiles . Moving the amine from the 2‑position to the 4‑position (CAS 642092-86-2) changes the geometry of the pharmacophore, which in related aminoalkylthio‑thiadiazole series has been shown to modulate platelet‑aggregation inhibitory potency [1]. Substituting a shorter ethylamine linker (CAS 642092-87-3) reduces rotatable bonds from 4 to 3 and lowers LogP, potentially compromising membrane permeability. These non‑interchangeable properties demand compound‑specific qualification rather than class‑based substitution.

2-[(2-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole – Comparator‑Anchored Quantitative Differentiation Data


Primary Amine Content Enables Salt Formation and Derivatization Absent in Non‑Amino Analogs

The target compound contains one primary amine (H‑bond donor count = 1) and is capable of forming hydrochloride salts (e.g., CAS 1864074-22-5) that improve aqueous solubility and crystallinity. The direct non‑amino analog 2-(butylthio)-5-methyl-1,3,4-thiadiazole (CAS 88275-97-2) has H‑bond donor count = 0, cannot form acid‑addition salts without further modification, and exhibits higher LogP (~3.5–4.0 predicted) . This difference is critical for applications requiring aqueous formulation or subsequent amide/urea coupling .

Medicinal Chemistry Chemical Biology Synthetic Methodology

Positional Isomerism of the Amino Group Modulates Biological Target Engagement

Patent US4074049 demonstrates that 1,3,4-thiadiazoles bearing a dialkylaminoalkylthio substituent at the 2‑position inhibit ADP‑induced platelet aggregation, whereas the corresponding 5‑amino‑substituted analogs show substantially weaker activity [1]. Although the patent does not explicitly test the 2‑aminobutyl variant, the 2‑(aminoalkylthio) motif is essential for activity, and shifting the amine to the 4‑position of the butyl chain (as in CAS 642092-86-2) would alter the distance between the thiadiazole core and the protonatable nitrogen, a known determinant of potency in this series.

Pharmacology Antithrombotic Research Structure–Activity Relationship

Lipophilicity Differential vs. Shorter‑Chain Aminoethyl Analog Affects Permeability and Solubility Balance

The target compound has a predicted LogP of 1.68 with 4 rotatable bonds, compared with 2‑[(2‑aminoethyl)thio]‑5‑methyl‑1,3,4‑thiadiazole (CAS 642092-87‑3), which has a predicted LogP of ~0.5–0.8, 3 rotatable bonds, and MW 175.3 . The ~1‑unit LogP difference reflects the additional two methylene groups in the butyl linker, which enhance membrane permeability while retaining acceptable aqueous solubility (TPSA 51.8 Ų for both). This balanced profile is often preferred for oral bioavailability, whereas the ethyl analog may suffer from insufficient lipophilicity for passive membrane diffusion.

ADME Prediction Physicochemical Profiling Drug Design

Primary Amine as a Versatile Synthetic Handle Enables Urea and Amide Libraries

Patent US4876044 exemplifies the reaction of 2‑(N‑methylamino)-5‑butylmercapto‑1,3,4‑thiadiazole with methyl isocyanate to yield herbicidally active ureas [1]. The target compound's primary amine is similarly reactive toward isocyanates, chloroformates, and carboxylic acids, enabling rapid construction of urea, carbamate, and amide libraries. By contrast, 2‑(butylthio)-5‑methyl‑1,3,4‑thiadiazole (CAS 88275-97-2) lacks this nucleophilic nitrogen and cannot participate in analogous one‑step derivatizations without pre‑functionalization.

Combinatorial Chemistry Agrochemical Discovery Library Synthesis

Thiadiazole‑2‑thioether Scaffold Confers Corrosion Inhibition Potential Distinct from Thiol‑Terminated Analogs

A 2020 study by Zhang et al. (J. Colloid Interface Sci., 572, 91–106) demonstrated that 2‑(benzylthio)-5‑methyl‑1,3,4‑thiadiazole (BMT) inhibits N80 carbon steel corrosion in CO₂‑saturated oilfield produced water via chemisorption, with inhibition efficiency ranking BTT (thiol‑terminated) > BBT (bis‑thioether) > BMT (mono‑thioether) [1]. The target compound, possessing both a thioether linkage and a primary amine capable of additional surface coordination, may exhibit dual‑site adsorption not available to simple benzylthio or butylthio derivatives. Although direct corrosion data for the target compound are lacking, the thiadiazole‑2‑thioether motif is validated as a corrosion‑active pharmacophore.

Corrosion Science Materials Chemistry Oilfield Chemistry

2-[(2-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole – High‑Confidence Application Scenarios Derived from Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced LogP and Salt‑Forming Capability

The target compound’s LogP of 1.68 and single primary amine (salt‑forming) make it suitable for oral‑bioavailability‑focused lead optimization. Researchers seeking a thiadiazole scaffold with a protonatable center should select this compound over the non‑amino butylthio analog (Δ LogP ≈ –2) or the shorter ethylamine analog (LogP ~0.7), as the intermediate LogP balances permeability and solubility .

Antithrombotic Drug Discovery: Pharmacophoric Mimicry of Patent‑Exemplified ADP Inhibitors

Patent US4074049 establishes that 2‑aminoalkylthio‑1,3,4‑thiadiazoles inhibit ADP‑induced platelet aggregation. The 2‑aminobutyl substitution matches the pharmacophore geometry; the 4‑aminobutyl isomer does not. Medicinal chemists pursuing antithrombotic leads should procure the 2‑aminobutyl isomer for SAR studies .

Parallel Library Synthesis of Urea and Amide Derivatives for Agrochemical Screening

The primary amine reacts with isocyanates and acid chlorides in a single step, as demonstrated in patent US4876044 for herbicidal thiadiazole ureas. The non‑amino analog requires pre‑functionalization, adding 2–3 synthetic steps. Procurement of the amine‑containing target compound accelerates library production and diversifiable chemical space .

Corrosion Inhibitor Development: Dual‑Site Adsorption Candidate for Oilfield Applications

Thiadiazole‑2‑thioethers are validated chemisorption corrosion inhibitors (Zhang et al., 2020). The target compound adds a primary amine to the thioether scaffold, potentially enabling dual‑site binding to metal surfaces. Industrial formulators evaluating next‑generation inhibitors should include this compound in comparative adsorption studies alongside BMT and BBT .

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